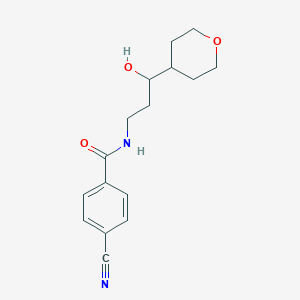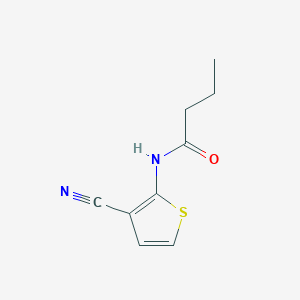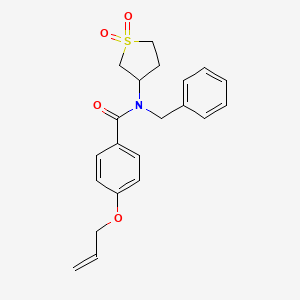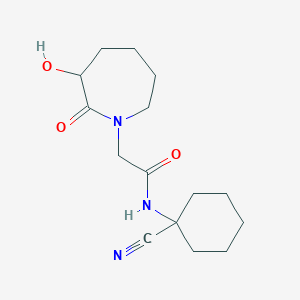![molecular formula C29H30N4O5S3 B2988582 Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 398998-89-5](/img/structure/B2988582.png)
Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a benzothiazole derivative . Benzothiazole derivatives have been studied for their potential anti-tubercular and anti-Parkinsonian activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives has been studied using various techniques. For example, 1H NMR and 13C NMR have been used to confirm the structures of synthesized compounds . In addition, IR spectroscopy has been used to identify functional groups .Chemical Reactions Analysis
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, with better inhibition potency found in new benzothiazole derivatives against M. tuberculosis . They have also been found to be active in alleviating haloperidol-induced catalepsy in mice .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives have been analyzed using various techniques. For example, the yield, melting point, and mass of the synthesized compounds have been determined . In addition, IR, 1H NMR, and 13C NMR spectra have been used to analyze the functional groups and structure of the compounds .Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antibacterial Applications
Several studies have synthesized and evaluated the antimicrobial and antibacterial activities of compounds related to Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate. For instance, compounds have been found to possess considerable antibacterial activity against various strains, including those resistant to traditional antibiotics. The mechanisms of action often involve the inhibition of vital bacterial enzymes or interference with bacterial DNA synthesis, showcasing their potential as novel antimicrobial agents (Patel & Agravat, 2011).
Antifungal Applications
Similarly, the antifungal efficacy of these compounds has been demonstrated, highlighting their ability to act against a range of fungal pathogens. This is particularly important given the increasing resistance of fungal pathogens to existing antifungal drugs. The compounds exhibit modes of action that may include disruption of fungal cell wall synthesis or inhibition of essential fungal enzymes (Bektaş et al., 2007).
Anticancer Applications
Research has also explored the anticancer properties of derivatives, showing promising activity against various cancer cell lines. These compounds have been found to induce apoptosis in cancer cells, inhibit cell proliferation, and interfere with cancer cell metabolism. The specificity and potency of these compounds against cancer cells, coupled with minimal cytotoxic effects on healthy cells, underline their potential in cancer therapy (Rehman et al., 2018).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known that thiazole derivatives have diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . Therefore, the targets could be enzymes or receptors involved in these biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, some thiazole derivatives have been shown to inhibit the biosynthesis of prostaglandins , which are key mediators of inflammation and pain.
Biochemical Pathways
For instance, the inhibition of prostaglandin biosynthesis would affect the arachidonic acid pathway .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound could have good bioavailability.
Result of Action
Given the diverse biological activities of thiazole derivatives, it can be inferred that the compound could have multiple effects at the molecular and cellular levels .
Eigenschaften
IUPAC Name |
ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O5S3/c1-2-38-29(35)32-15-17-33(18-16-32)41(36,37)20-13-11-19(12-14-20)26(34)31-28-25(21-7-3-5-9-23(21)39-28)27-30-22-8-4-6-10-24(22)40-27/h4,6,8,10-14H,2-3,5,7,9,15-18H2,1H3,(H,31,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSQMRLRSPHHEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CCCC4)C5=NC6=CC=CC=C6S5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O5S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
610.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-Methylpropyl)(1-methylpyrazolo[4,5-e]pyrimidin-4-yl)amine](/img/structure/B2988499.png)
![N-(2-methoxy-5-methylphenyl)-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2988501.png)
![N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2988504.png)
![3-Benzyl-8-(2-fluorobenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2988505.png)

![3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)

![(Z)-5-((2-((3-ethoxypropyl)amino)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-propyl-2-thioxothiazolidin-4-one](/img/structure/B2988513.png)

![2-hydroxy-S-(2-methoxyphenyl)-2-[4-(thiophen-3-yl)phenyl]ethane-1-sulfonamido](/img/structure/B2988517.png)
![N'-[2-(1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetyl]-2-nitrobenzenesulfonohydrazide](/img/structure/B2988518.png)
![N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2988519.png)

![2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2988521.png)